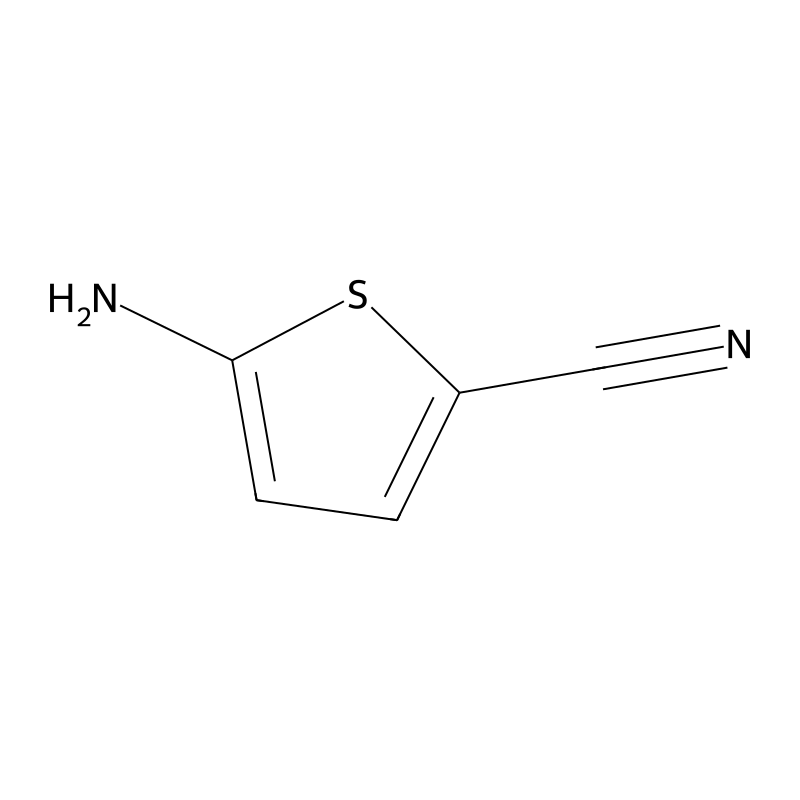5-Aminothiophene-2-carbonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis and Material Science
- Building block for pharmaceuticals and functional materials: 5-ATC's unique chemical structure makes it a valuable building block for synthesizing various complex molecules, including potential drug candidates and functional materials. Researchers have explored its use in the synthesis of heterocyclic compounds with potential antibacterial and antifungal properties []. Additionally, 5-ATC can be incorporated into polymers, potentially leading to materials with novel electronic or optical properties [].
Medicinal Chemistry and Drug Discovery
5-Aminothiophene-2-carbonitrile is an organic compound characterized by its chemical formula and a molecular weight of approximately 124.16 g/mol. It features a thiophene ring, which is a five-membered heterocyclic compound containing sulfur, and a carbonitrile functional group. The compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its unique structural properties.
- Nucleophilic Substitution: The carbonitrile group can undergo nucleophilic attack, leading to the formation of various derivatives.
- Gewald Reaction: This reaction allows for the synthesis of substituted thiophenes, enhancing its utility in organic synthesis .
- Cyclization Reactions: The compound can serve as a precursor for more complex cyclic structures through cyclization reactions, often involving electrophiles.
Research indicates that 5-Aminothiophene-2-carbonitrile exhibits various biological activities. Notably, it has been studied for its potential antitumor properties. In vitro studies suggest that derivatives of this compound may inhibit cancer cell proliferation, although further research is needed to fully elucidate its mechanisms of action and therapeutic potential .
Several methods exist for synthesizing 5-Aminothiophene-2-carbonitrile:
- Gewald Synthesis: A common method involves the reaction of α-halo carbonitriles with thioketones in the presence of base, yielding 5-Aminothiophene-2-carbonitrile as a product.
- Condensation Reactions: Condensation of appropriate thiophene derivatives with amines followed by cyanation can also yield this compound.
- Multicomponent Reactions: Recent studies have explored one-pot multicomponent reactions that streamline the synthesis process, improving yields and reducing reaction times .
5-Aminothiophene-2-carbonitrile finds applications in several fields:
- Pharmaceuticals: Its derivatives are being investigated for anticancer activity and other therapeutic uses.
- Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules.
- Dyes and Pigments: Due to its structural properties, it can be utilized in dye chemistry.
Several compounds share structural similarities with 5-Aminothiophene-2-carbonitrile. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 4-Aminothiophene-2-carbonitrile | 73781-74-5 | 0.68 |
| 5-(Bromomethyl)thiophene-2-carbonitrile | 134135-41-4 | 0.64 |
| 4-Bromothiophene-2-carbonitrile | 18791-99-6 | 0.62 |
| Thieno[3,2-b]thiophene-2-carbonitrile | 40985-58-8 | 0.61 |
| N-Methyl-1-(thiophen-2-yl)methanamine | 58255-18-8 | 0.57 |
Uniqueness
What sets 5-Aminothiophene-2-carbonitrile apart from these similar compounds is its specific amino and carbonitrile functional groups, which contribute to its distinct biological activity and reactivity profile. This uniqueness makes it a valuable compound for further research in medicinal chemistry and organic synthesis.








